2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a dioxo-dihydrobenzofuro ring, and a tolylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation.
Introduction of the methoxybenzyl group: This step involves the alkylation of the benzofuro[3,2-d]pyrimidine core with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the tolylacetamide moiety: This can be done by reacting the intermediate with m-tolylacetic acid chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative solvents to enhance reaction efficiency and reduce environmental impact.
Chemical Reactions Analysis
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, due to its unique structural features and biological activities.
Industry: The compound may find applications in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It may inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to antimicrobial effects.
Interacting with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes, which can contribute to its anticancer properties.
Modulating signaling pathways: It may affect various cellular signaling pathways, including those involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.
Comparison with Similar Compounds
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide can be compared with other similar compounds, such as:
1-[2-(aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-ones: These compounds are known for their inhibitory activity against myeloperoxidase and potential use in treating cardiovascular disorders.
Pyrido[2,3-d]pyrimidin-4(1H)-ones: These compounds have been studied for their antimicrobial activity and serve as important scaffolds in medicinal chemistry.
Tetrahydropyrido[4,3-d]pyrimidines: These compounds are used as starting materials for the synthesis of various bioactive molecules and have applications in drug discovery.
Properties
Molecular Formula |
C27H23N3O5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-17-6-5-7-19(14-17)28-23(31)16-29-24-21-8-3-4-9-22(21)35-25(24)26(32)30(27(29)33)15-18-10-12-20(34-2)13-11-18/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
LGMSZVWILJLGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Origin of Product |
United States |
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